molecular formula C21H26N4O3 B2390199 N1-(3-methoxybenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1235007-01-8

N1-(3-methoxybenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2390199
CAS No.: 1235007-01-8
M. Wt: 382.464
InChI Key: LEKFJUIRLYEBAF-UHFFFAOYSA-N
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Description

N1-(3-methoxybenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a combination of methoxybenzyl, pyridinyl, and piperidinyl groups linked through an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-methoxybenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. One common route includes:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(3-methoxybenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific receptors or enzymes.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N1-(3-methoxybenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways .

Comparison with Similar Compounds

  • N1-(3-methoxybenzyl)-N2-(pyridin-2-yl)oxalamide
  • N1-(3-methoxybenzyl)-N2-(piperidin-4-yl)oxalamide

Comparison: N1-(3-methoxybenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of both pyridinyl and piperidinyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The combination of these groups in a single molecule can enhance its binding affinity and specificity towards certain biological targets.

Properties

IUPAC Name

N'-[(3-methoxyphenyl)methyl]-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-28-18-6-4-5-17(13-18)15-24-21(27)20(26)23-14-16-8-11-25(12-9-16)19-7-2-3-10-22-19/h2-7,10,13,16H,8-9,11-12,14-15H2,1H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKFJUIRLYEBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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